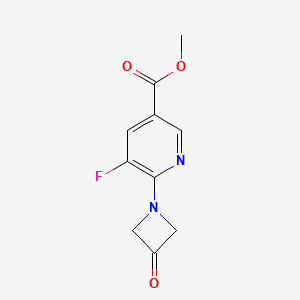
Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate is a synthetic organic compound that belongs to the class of nicotinates It is characterized by the presence of a fluorine atom at the 5-position and a 3-oxoazetidin-1-yl group at the 6-position of the nicotinate ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate typically involves a multi-step process. One common method starts with the fluorination of a nicotinic acid derivative. The fluorinated intermediate is then subjected to a cyclization reaction to introduce the azetidinone ring. The final step involves esterification to form the methyl ester.
Fluorination: The starting material, such as 6-chloronicotinic acid, is treated with a fluorinating agent like potassium fluoride in the presence of a catalyst to introduce the fluorine atom at the 5-position.
Cyclization: The fluorinated intermediate undergoes a cyclization reaction with an appropriate azetidinone precursor under basic conditions to form the 3-oxoazetidin-1-yl group.
Esterification: The resulting compound is then esterified using methanol and a strong acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nicotinic receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate the role of nicotinic acid derivatives in various biochemical pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The fluorine atom and the azetidinone ring play crucial roles in binding to these targets, modulating their activity. The compound can influence various signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)pyridine-3-carboxylate
- Methyl 5-(3-oxoazetidin-1-yl)pyridine-3-carboxylate
Uniqueness
Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate is unique due to the presence of both a fluorine atom and an azetidinone ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the azetidinone ring provides a unique structural motif that can interact with various biological targets.
特性
分子式 |
C10H9FN2O3 |
|---|---|
分子量 |
224.19 g/mol |
IUPAC名 |
methyl 5-fluoro-6-(3-oxoazetidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9FN2O3/c1-16-10(15)6-2-8(11)9(12-3-6)13-4-7(14)5-13/h2-3H,4-5H2,1H3 |
InChIキー |
CRUOTLJDZBYROM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(N=C1)N2CC(=O)C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B15276811.png)
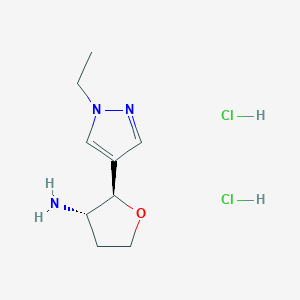

![6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15276836.png)
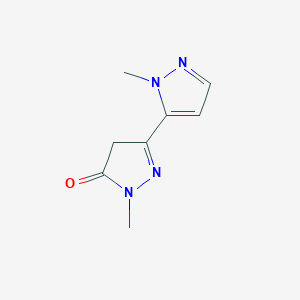
![5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15276869.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B15276878.png)
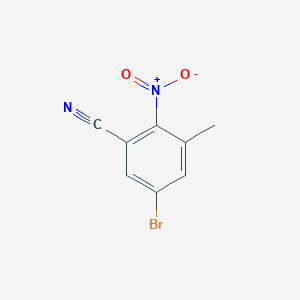
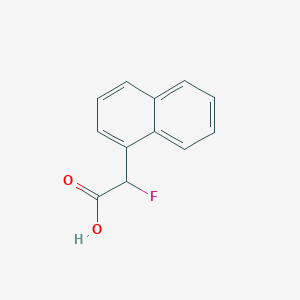
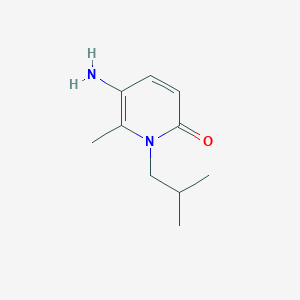

![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15276912.png)

![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)
